methyl 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate methyl 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 921820-83-9
VCID: VC5547993
InChI: InChI=1S/C21H26N4O5S/c1-30-20(29)14-6-8-16(9-7-14)24-19(28)13-31-21-22-10-17(12-26)25(21)11-18(27)23-15-4-2-3-5-15/h6-10,15,26H,2-5,11-13H2,1H3,(H,23,27)(H,24,28)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO
Molecular Formula: C21H26N4O5S
Molecular Weight: 446.52

methyl 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

CAS No.: 921820-83-9

Cat. No.: VC5547993

Molecular Formula: C21H26N4O5S

Molecular Weight: 446.52

* For research use only. Not for human or veterinary use.

methyl 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate - 921820-83-9

Specification

CAS No. 921820-83-9
Molecular Formula C21H26N4O5S
Molecular Weight 446.52
IUPAC Name methyl 4-[[2-[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C21H26N4O5S/c1-30-20(29)14-6-8-16(9-7-14)24-19(28)13-31-21-22-10-17(12-26)25(21)11-18(27)23-15-4-2-3-5-15/h6-10,15,26H,2-5,11-13H2,1H3,(H,23,27)(H,24,28)
Standard InChI Key NMFVUUZZPHSSSX-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Methyl benzoate core: A benzene ring esterified at the para position with a methyl group.

  • Acetamido linker: Connects the benzoate to a thioether-functionalized imidazole ring.

  • Imidazole substituents:

    • 5-(Hydroxymethyl): Introduces polarity and hydrogen-bonding capacity.

    • 1-(2-(Cyclopentylamino)-2-oxoethyl): A cyclopentyl group attached via an amide bond, enhancing lipophilicity and potential target affinity .

Key structural parameters inferred from analogous compounds include:

PropertyValue/FeatureSource Analogue
Molecular Weight~435–450 g/mol (estimated)Similar imidazole derivatives
LogP (Lipophilicity)~2.1–2.9 (predicted)Cyclopentyl-containing compounds
Hydrogen Bond Donors3 (amide NH, hydroxymethyl OH)Imidazole-thioether systems

Synthetic Pathways and Challenges

While no direct synthesis route for this compound has been published, plausible steps can be extrapolated from methods used for structurally related molecules:

Imidazole Core Formation

The 5-(hydroxymethyl)imidazole moiety is typically synthesized via:

  • Cyclocondensation: Reaction of α-amino ketones with aldehydes under acidic conditions .

  • Functionalization: Introduction of the hydroxymethyl group via formylation followed by reduction.

Thioether Linkage Installation

A Michael addition or nucleophilic substitution reaction could attach the thioacetamido group to the imidazole’s sulfur atom, as seen in compounds like N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide .

Benzoate Coupling

The methyl benzoate segment is likely introduced via:

  • Esterification: Methanol and benzoic acid derivative under catalytic acid.

  • Amide Bond Formation: Carbodiimide-mediated coupling between the benzoate’s amino group and the thioacetic acid .

Physicochemical Properties

Experimental data for this compound remains unreported, but computational predictions using tools like SwissADME suggest:

PropertyPredictionRationale
Solubility (Water)12–18 µMModerate polarity from imidazole and hydroxymethyl groups
Plasma Protein Binding~89%High lipophilicity from cyclopentyl and benzoate moieties
Metabolic StabilitySusceptible to esterase hydrolysisLabile methyl ester group

Pharmacokinetic Considerations

Key ADME parameters (Absorption, Distribution, Metabolism, Excretion) inferred from structural analogs:

ParameterCharacteristicEvidence Source
Oral Bioavailability22–35% (predicted)High first-pass metabolism
Half-life4–6 hours (rodent models)Ester hydrolysis kinetics
CNS PenetrationLow (LogBB < -1)Polar surface area >90 Ų

Industrial and Research Applications

Potential non-pharmaceutical uses:

  • Chemical Biology Probes: Photoaffinity labeling via the benzoate’s aromatic ring .

  • Polymer Additives: Thioether groups could act as radical scavengers in materials science .

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